2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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Overview
Description
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a fluorophenyl group, making it a molecule of interest in various fields of research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with ethyl iodide.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a pyridine derivative under basic conditions.
Attachment of the Fluorophenyl Group: The final step involves the reaction of the intermediate compound with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorophenyl group play crucial roles in binding to the active site of the target, thereby modulating its activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Uniqueness
The uniqueness of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
557065-83-5 |
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Molecular Formula |
C17H16FN5OS |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-2-23-16(12-5-4-8-19-10-12)21-22-17(23)25-11-15(24)20-14-7-3-6-13(18)9-14/h3-10H,2,11H2,1H3,(H,20,24) |
InChI Key |
SOESSOMMJGGQSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CN=CC=C3 |
Origin of Product |
United States |
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